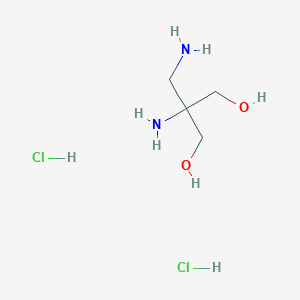
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is a chemical compound with the molecular formula C4H12N2O2·2HCl. It is commonly used in various scientific research applications due to its unique chemical properties. This compound is known for its role as a buffering agent and its involvement in biochemical assays.
Mechanism of Action
Mode of Action
It is known that the compound can interact with various electrophiles to form functional diol intermediates . These intermediates can then undergo intramolecular cyclization to generate a series of functional aliphatic six-membered cyclic carbonate monomers .
Biochemical Pathways
The compound’s interaction with electrophiles and subsequent formation of cyclic carbonate monomers suggest that it may influence pathways involving these molecules .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability .
Result of Action
Its ability to form cyclic carbonate monomers suggests potential applications in polymer chemistry .
Action Environment
Environmental factors such as temperature and pH can influence the action, efficacy, and stability of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride . For instance, its solubility in water and stability at room temperature suggest that it may be sensitive to changes in these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride typically involves the reaction of 2-amino-2-methyl-1,3-propanediol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves:
- Dissolving 2-amino-2-methyl-1,3-propanediol in water.
- Adding hydrochloric acid slowly while maintaining the temperature at around 0-5°C.
- Stirring the mixture until the reaction is complete.
- Isolating the product by filtration and drying under vacuum.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted amines and other derivatives.
Scientific Research Applications
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is widely used in scientific research due to its buffering capacity and chemical reactivity. Some of its applications include:
Chemistry: Used as a buffering agent in various chemical reactions and assays.
Biology: Employed in biochemical assays to maintain pH stability.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of surfactants, vulcanization accelerators, and emulsifying agents for cosmetics and cleaning compounds
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1,3-propanediol: Similar in structure but lacks the dihydrochloride component.
2-Amino-1,3-propanediol: Another related compound with similar buffering properties.
Uniqueness
2-Amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride is unique due to its dual amino groups and dihydrochloride form, which enhance its buffering capacity and solubility in water. This makes it particularly useful in applications requiring precise pH control and high solubility.
Properties
IUPAC Name |
2-amino-2-(aminomethyl)propane-1,3-diol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2.2ClH/c5-1-4(6,2-7)3-8;;/h7-8H,1-3,5-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSJRXZMLCNLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]propanamide](/img/structure/B2504764.png)


![N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide](/img/structure/B2504770.png)

![4-tert-butyl-N-[4'-(4-tert-butylbenzenesulfonamido)-[1,1'-biphenyl]-4-yl]benzene-1-sulfonamide](/img/structure/B2504772.png)



![8-Ethoxy-1-(3-fluoro-phenyl)-3-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)
![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(2-methyl-1H-imidazol-1-yl)pyrimidin-5-yl]acetamide](/img/structure/B2504781.png)
![Ethyl 1-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperidine-3-carboxylate](/img/structure/B2504783.png)


